

DDO-2728 Application Notes and Protocols for In Vivo Studies

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Compound of Interest

Compound Name: DDO-2728

Cat. No.: B15135484

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Introduction

DDO-2728 is a potent and selective small molecule inhibitor of AlkB homologue 5 (ALKBH5), an RNA demethylase that plays a critical role in the regulation of N6-methyladenosine (m6A) RNA modification.[1][2][3] By inhibiting ALKBH5, **DDO-2728** increases the overall levels of m6A methylation on messenger RNA (mRNA), leading to altered mRNA stability and translation of key oncogenes. This mechanism ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in preclinical models of various cancers, including acute myeloid leukemia (AML) and glioblastoma.[1][4][5] These application notes provide detailed protocols for the in vivo administration of **DDO-2728**, summarize key experimental data, and illustrate its mechanism of action.

Data Presentation

In Vivo Efficacy of DDO-2728

Animal Model	Tumor Type	Dosing	Administration Route	Study Duration	Key Findings	Reference
Nude Mice	MV4-11 Xenograft (AML)	10-40 mg/kg	Intraperitoneal (i.p.), daily	14 days	Significant inhibition of tumor growth, even at 10 mg/kg. Favorable safety profile with no significant changes in body weight or organ damage observed.	[1]
Mice	U251 Xenograft (Glioblastoma)	20 mg/kg	Intraperitoneal (i.p.)	3 consecutive weeks	Reduced tumor growth and proliferation.	[5]
Mice	Form-Deprived Myopia Model	2.5 mM	Intravitreal Injection	15 days	Attenuated myopia progression and retinal thinning.	[6]

In Vitro Activity of DDO-2728

Parameter	Cell Lines	Value
ALKBH5 IC50	N/A	2.97 μ M
MOLM-13 IC50	AML	0.45 μ M
MV4-11 IC50	AML	1.2 μ M

Experimental Protocols

Preparation of DDO-2728 for In Vivo Administration (Intraperitoneal Injection)

This protocol is based on formulations used in published preclinical studies. Researchers should optimize the formulation based on their specific experimental needs and animal models.

Materials:

- **DDO-2728** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80, sterile
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Vehicle Preparation:
 - In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio:

- 5% DMSO
- 40% PEG300
- 5% Tween 80
- 50% Saline
- For example, to prepare 1 ml of vehicle, mix 50 μ l of DMSO, 400 μ l of PEG300, 50 μ l of Tween 80, and 500 μ l of saline.
- Vortex the solution thoroughly to ensure it is homogeneous.
- **DDO-2728** Solution Preparation:
 - Weigh the required amount of **DDO-2728** powder based on the desired final concentration and the total volume to be prepared.
 - Add the appropriate volume of the prepared vehicle to the **DDO-2728** powder.
 - Vortex and/or sonicate the mixture until the **DDO-2728** is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
 - Visually inspect the solution to ensure there is no precipitation. The final solution should be clear.
 - It is recommended to prepare the dosing solution fresh on the day of administration.

Example Calculation for a 10 mg/kg Dose:

- For a 20 g mouse, the required dose is 0.2 mg of **DDO-2728**.
- If the injection volume is 100 μ l (0.1 ml), the required concentration of the dosing solution is 2 mg/ml.
- To prepare 1 ml of a 2 mg/ml solution, weigh 2 mg of **DDO-2728** and dissolve it in 1 ml of the prepared vehicle.

In Vivo Xenograft Tumor Model Protocol

This protocol provides a general workflow for evaluating the efficacy of **DDO-2728** in a subcutaneous xenograft mouse model.

Animal Model:

- Immunocompromised mice (e.g., nude mice, SCID mice) are typically used for xenograft studies. The choice of strain may depend on the specific tumor cell line.

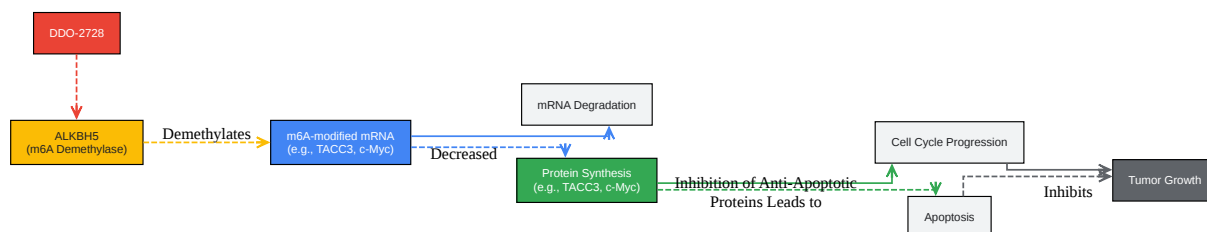
Procedure:

- Cell Culture and Implantation:
 - Culture the desired cancer cell line (e.g., MV4-11 for AML) under standard conditions.
 - Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel) at the desired concentration.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor the mice regularly for tumor growth.
 - Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Dosing and Administration:
 - Administer **DDO-2728** (prepared as described above) to the treatment group via intraperitoneal injection at the desired dose and schedule (e.g., 10-40 mg/kg, daily).
 - Administer an equal volume of the vehicle to the control group.
- Monitoring and Data Collection:
 - Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

- Monitor the general health and behavior of the mice.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Safety and Toxicology Assessment:
 - While **DDO-2728** has shown a favorable safety profile, it is crucial to monitor for any signs of toxicity.^[1]
 - At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.

Mandatory Visualizations

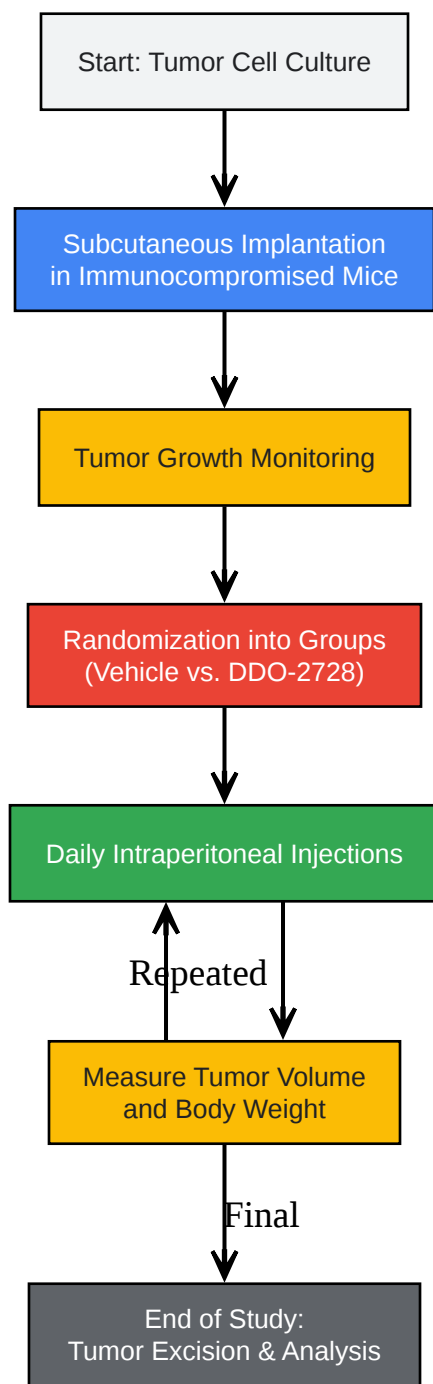
DDO-2728 Mechanism of Action



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Caption: **DDO-2728** inhibits ALKBH5, increasing m6A mRNA and reducing oncogene expression.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing **DDO-2728** efficacy in a mouse xenograft model.

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